(3R)-3-(Phenylsulfanyl)cyclopentan-1-one
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Overview
Description
(3R)-3-(Phenylsulfanyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a phenylsulfanyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Phenylsulfanyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and a phenylsulfanyl reagent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Phenylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic effects.
Medicine: It may serve as a lead compound in drug discovery programs targeting specific diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R)-3-(Phenylsulfanyl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Phenylthio)cyclopentan-1-one: Similar structure but with a thioether group.
(3R)-3-(Phenylsulfinyl)cyclopentan-1-one: Contains a sulfoxide group instead of a sulfanyl group.
(3R)-3-(Phenylsulfonyl)cyclopentan-1-one: Contains a sulfone group.
Uniqueness
(3R)-3-(Phenylsulfanyl)cyclopentan-1-one is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
CAS No. |
194141-22-5 |
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Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
(3R)-3-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H12OS/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,11H,6-8H2/t11-/m1/s1 |
InChI Key |
ZNDRUNFYLFHRGD-LLVKDONJSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]1SC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)CC1SC2=CC=CC=C2 |
Origin of Product |
United States |
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